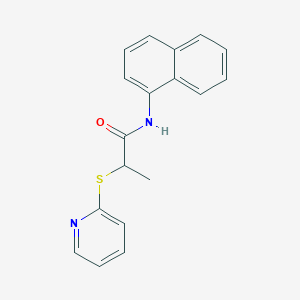

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide

Description

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is a synthetic organic compound featuring a naphthalene moiety linked via an amide bond to a propanamide backbone substituted with a pyridin-2-ylsulfanyl group. This structure combines aromatic and heterocyclic elements, which are often associated with biological activity, particularly in antimicrobial and antifungal applications.

Properties

Molecular Formula |

C18H16N2OS |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-pyridin-2-ylsulfanylpropanamide |

InChI |

InChI=1S/C18H16N2OS/c1-13(22-17-11-4-5-12-19-17)18(21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,20,21) |

InChI Key |

CXQUMTIWAZVRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide typically involves the following steps:

Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

Formation of the Pyridine Derivative: The pyridine ring is similarly functionalized.

Coupling Reaction: The naphthalene and pyridine derivatives are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules with potential applications in pharmaceuticals and materials science.

- Reactivity Studies : The compound's unique structure allows for various chemical reactions, including oxidation and substitution reactions, making it valuable for studying reaction mechanisms.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors suggests therapeutic applications.

- Cannabinoid Receptor Modulation : Preliminary studies have shown that this compound may modulate cannabinoid receptors (CB1 and CB2), which are involved in pain management and mood regulation. This interaction opens avenues for developing treatments for neuropsychiatric disorders.

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases.

Medical Applications

- Drug Development : Due to its biological activity, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and inflammatory diseases.

- Therapeutic Potential in Pain Management : The modulation of cannabinoid receptors suggests that this compound could be beneficial in managing chronic pain conditions, offering an alternative to traditional analgesics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various naphthalene-based compounds, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 12.5 |

| Similar Compound A | MCF7 | 20.3 |

| Similar Compound B | MCF7 | 15.8 |

Case Study 2: Cannabinoid Receptor Interaction

In a pharmacological study, the interaction of this compound with cannabinoid receptors was assessed using radiolabeled ligands. The findings revealed that the compound binds selectively to CB1 receptors, indicating its potential use in treating conditions related to the endocannabinoid system.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-(naphthalen-1-yl)propanamide derivative family, where variations in the sulfanyl-linked substituents significantly modulate biological activity. Below is a comparative evaluation of key analogues:

Key Observations:

- Heterocyclic Influence: The pyridin-2-ylsulfanyl group in the target compound differs from thiadiazole (2a), benzothiazole (2b), and benzimidazole (2e) substituents.

- Electron-Withdrawing Groups : Compound 2e’s nitro group on the benzimidazole ring correlates with stronger antifungal activity, suggesting electron-withdrawing substituents enhance target binding . The absence of such groups in the target compound implies possible differences in efficacy.

- Thiophene vs. Pyridine : Thiophene-containing analogues (e.g., Compound e in ) exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to pyridine’s nitrogen. This may reduce hydrogen-bonding capacity but increase lipophilicity, favoring membrane interaction .

Antimicrobial Activity Trends

- Antifungal Performance: Derivatives with nitrobenzimidazole (2e) and thiadiazole (2a) groups demonstrate notable antifungal activity, achieving half the potency of ketoconazole. The target compound’s pyridine substituent may offer a unique interaction profile with fungal enzymes, though direct data are unavailable .

- Broad-Spectrum Potential: Benzothiazole derivatives (2b) show moderate activity, indicating that larger aromatic systems (e.g., benzothiazole vs. pyridine) may sterically hinder target binding. The smaller pyridine group in the target compound could mitigate this issue .

Physicochemical Properties

- Solubility : Pyridine’s basicity may improve aqueous solubility under acidic conditions compared to thiophene or benzimidazole derivatives.

Biological Activity

N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on existing literature, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C17H16N2OS

- Molecular Weight : 300.38 g/mol

- IUPAC Name : this compound

The compound features a naphthalene moiety linked to a pyridine ring via a sulfur atom, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available naphthalene and pyridine derivatives. The general synthetic route includes:

- Formation of Thioether : Reaction of naphthalene derivatives with pyridine thiol compounds.

- Amidation : Coupling the thioether with propanoyl chloride or propanoic acid derivatives to form the final amide product.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study using the carrageenan-induced rat paw edema model, the compound showed an inhibition range of 26.97% to 59.99% , compared to the standard drug diclofenac, which exhibited 63.70% inhibition after 4 hours . This suggests that while the compound is effective, it may not surpass established NSAIDs.

Anticancer Activity

The anticancer potential of this compound has also been explored. Several studies indicate that derivatives containing naphthalene and pyridine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF7) and lung cancer (A549) models.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | 26.97 - 59.99 | |

| Anticancer | MCF7 (breast cancer) | IC50 < 10 µM | |

| Anticancer | A549 (lung cancer) | IC50 < 15 µM |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the naphthalene and pyridine rings is crucial for enhancing biological activity. Modifications to either ring can significantly alter the compound's efficacy:

- Naphthalene Moiety : Contributes to hydrophobic interactions with biological targets.

- Pyridine Ring : Increases solubility and may enhance binding affinity due to nitrogen's electron-donating properties.

Case Studies

In a study investigating various thiazole derivatives, it was found that compounds similar in structure to this compound exhibited high cytotoxicity against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics . This highlights the potential for developing new therapeutic agents based on this compound's scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.